5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C11H10N2O2. It is a derivative of indole, a structure commonly found in many natural and synthetic compounds with significant biological and pharmaceutical importance . The compound is characterized by the presence of a nitro group at the 5-position of the tetrahydrocyclopenta[b]indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the nitration of 1,2,3,4-tetrahydrocyclopenta[b]indole. This can be achieved using a mixture of ammonium nitrate and trifluoroacetic anhydride . The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron(II) hydroxide in water.
Oxidation: The compound can be oxidized to form indoloquinones using oxidizing agents like Fremy’s salt.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Iron(II) hydroxide in water.
Oxidation: Fremy’s salt.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Reduction: 5-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole.
Oxidation: Indoloquinones.
Scientific Research Applications
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. For instance, its derivatives can inhibit serotonin reuptake by binding to the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft . This action is crucial for its potential antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the nitro group and has different chemical reactivity and biological activity.
5-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole: A reduction product of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole with distinct properties.
Indoloquinones: Oxidation products with unique electronic properties.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)10-6-2-4-8-7-3-1-5-9(7)12-11(8)10/h2,4,6,12H,1,3,5H2 |
InChI Key |
FYWZHJNDYBZUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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